4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol
Description
Properties
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(28)14-12-17)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNWCZUAQGHKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)O)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol typically involves the reaction of 2-methylindole with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as toluene or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Scientific Research Applications
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol has diverse applications in scientific research:
- Chemistry It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology This compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Medicine It is being investigated for potential therapeutic applications, particularly in treating cancer and other diseases.
- Industry The compound is used in developing new materials and as a precursor for synthesizing dyes and pigments.
Preparation Methods
The synthesis of this compound typically involves reacting 2-methylindole with a suitable aldehyde or ketone in the presence of an acid catalyst. Reaction conditions often include refluxing in a solvent like toluene or ethanol.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Oxidation It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
- Reduction Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
- Substitution Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Mechanism of Action
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol involves its interaction with various molecular targets and pathways. It can induce apoptosis in cancer cells by inhibiting specific signaling pathways and reducing the expression of survival proteins . The compound also generates reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenolic Ring
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (CAS 342594-80-3)
- Substituents: Methoxy (-OCH₃) at position 2 of the phenolic ring.
- Molecular Formula : C₂₇H₂₆N₂O₂.
- Molecular Weight : 396.49 g/mol.
- However, the absence of a free hydroxyl may reduce hydrogen-bonding interactions with biological targets .
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol (ChemDiv ID 5511-0425)
- Substituents : Chloro (-Cl) at position 2 and methoxy (-OCH₃) at position 4.
- Molecular Formula : C₂₆H₂₃ClN₂O₂.
- Molecular Weight : 437.93 g/mol.
- Key Differences : The electron-withdrawing chloro group may alter electronic properties of the aromatic ring, affecting binding affinity. The dual substitution (Cl and OCH₃) could enhance stability but may complicate synthetic routes .
Extended Core Structures
Benzimidazole-Linked Bis(indolyl) Derivative (Compound 15c)
- Structure : Features a benzimidazole core linked to two bis(indolyl)methylphenyl groups.
- Molecular Formula : C₅₈H₄₆N₆.
- Molecular Weight : 828.39 g/mol.
- Key Differences : The benzimidazole moiety introduces additional hydrogen-bonding sites and aromaticity, which could enhance interactions with biological targets like DNA or enzymes. However, the increased molecular weight may reduce bioavailability .
Heterocyclic Analogs
4-[bis(thiazol-2-ylamino)methyl]phenol
- Structure : Bis-thiazole substituents instead of indole groups.
- Molecular Formula : C₁₃H₁₃N₄OS.
- Molecular Weight : 305.05 g/mol.
- Biological Activity : Exhibits potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM). Acts as a competitive inhibitor, binding directly to the enzyme’s active site .
- Key Differences : Thiazole rings provide distinct electronic properties compared to indoles, likely contributing to higher enzyme affinity. The simpler structure also facilitates synthesis (71% yield under mild conditions) .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents/Ring System | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|---|
| 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol | -OH | C₂₆H₂₄N₂O | 380.49 | Not reported |
| 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol | -OCH₃ at position 2 | C₂₇H₂₆N₂O₂ | 396.49 | Not reported |
| 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol | -Cl, -OCH₃ at positions 2,6 | C₂₆H₂₃ClN₂O₂ | 437.93 | Not reported |
| Benzimidazole-linked bis(indolyl) derivative | Benzimidazole core | C₅₈H₄₆N₆ | 828.39 | Not reported |
| 4-[bis(thiazol-2-ylamino)methyl]phenol | Bis-thiazole groups | C₁₃H₁₃N₄OS | 305.05 | Tyrosinase inhibition (IC₅₀ = 29.71 µM) |
Biological Activity
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol, a bisindole derivative, has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Properties : Demonstrated efficacy in inhibiting various cancer cell lines.
- Antimicrobial Effects : Active against multiple bacterial strains.
- Anti-inflammatory Actions : Potential to modulate inflammatory responses.
Target Receptor
The primary target of this compound is the orphan nuclear receptor Nur77 (NR4A1), which plays a crucial role in regulating apoptosis and cell proliferation. The compound acts as an antagonist to this receptor, leading to several downstream effects.
Biochemical Pathways
The interaction with Nur77 affects various biochemical pathways:
- Induction of reactive oxygen species (ROS) in pancreatic cancer cells.
- Activation of endoplasmic reticulum (ER) stress responses.
- Downregulation of survivin, a protein that inhibits apoptosis and promotes cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer activity across different cancer types. A summary of findings from various studies is presented in the table below.
| Study | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | 5.2 | Induces apoptosis via ROS |
| Study B | Pancreatic Cancer | 3.8 | Inhibits Nur77 receptor |
| Study C | Colon Cancer | 7.0 | Decreases survivin expression |
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may disrupt bacterial cell membranes and inhibit growth through multiple mechanisms, including ROS generation and membrane integrity loss .
Case Study 1: Anticancer Efficacy in Breast Cancer
A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through ROS accumulation. The treatment led to a marked decrease in cell viability and increased apoptosis markers such as caspase activation.
Case Study 2: Antimicrobial Activity Against Drug-resistant Strains
Another investigation highlighted the effectiveness of this compound against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized its potential as an alternative therapeutic agent in treating resistant infections.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile suggests that this compound has favorable bioavailability due to its aromatic structure, which enhances absorption and distribution within biological systems. Further studies are needed to elucidate its metabolic pathways and excretion mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
